molecular formula C18H18N2OS B12206254 2-(thiophen-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

2-(thiophen-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No.: B12206254
M. Wt: 310.4 g/mol
InChI Key: NFFNUBPNYLHYOW-UHFFFAOYSA-N
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Description

2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide is a complex organic compound that features a thienyl group and a quinolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide typically involves the following steps:

    Formation of the Thienyl Acetamide: The initial step involves the reaction of 2-thiophenecarboxylic acid with an appropriate amine to form the thienyl acetamide.

    Introduction of the Quinolyl Group: The thienyl acetamide is then reacted with 2,6,8-trimethyl-4-quinolinecarboxylic acid under specific conditions to introduce the quinolyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl and quinolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide involves its interaction with specific molecular targets and pathways. The thienyl and quinolyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-thienyl)-N-(2,6-dimethyl(4-quinolyl))acetamide
  • 2-(2-thienyl)-N-(2,8-dimethyl(4-quinolyl))acetamide
  • 2-(2-thienyl)-N-(2,6,8-trimethyl(3-quinolyl))acetamide

Uniqueness

2-(2-thienyl)-N-(2,6,8-trimethyl(4-quinolyl))acetamide is unique due to the specific arrangement of the thienyl and quinolyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-(2,6,8-trimethylquinolin-4-yl)acetamide

InChI

InChI=1S/C18H18N2OS/c1-11-7-12(2)18-15(8-11)16(9-13(3)19-18)20-17(21)10-14-5-4-6-22-14/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

NFFNUBPNYLHYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CC3=CC=CS3)C

Origin of Product

United States

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